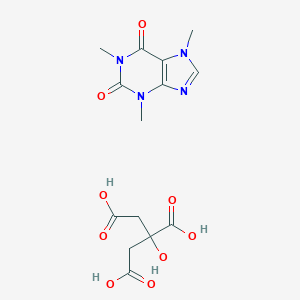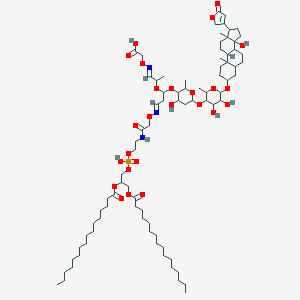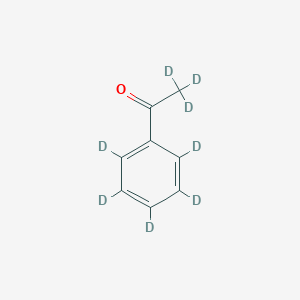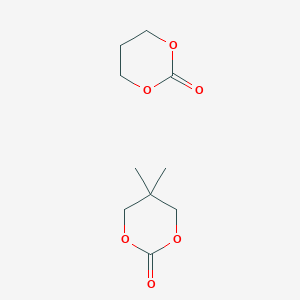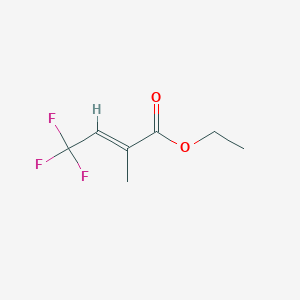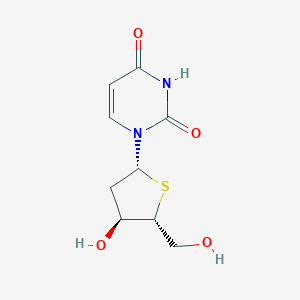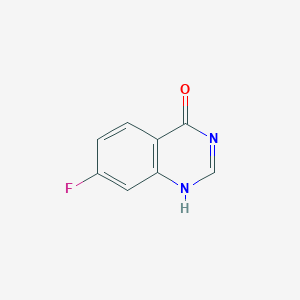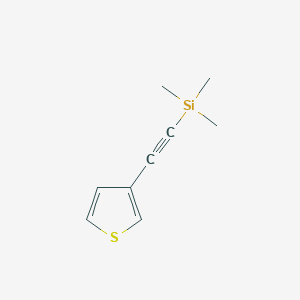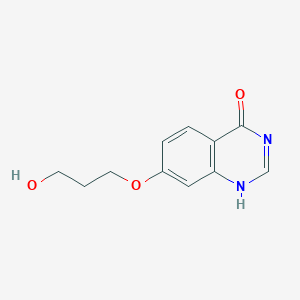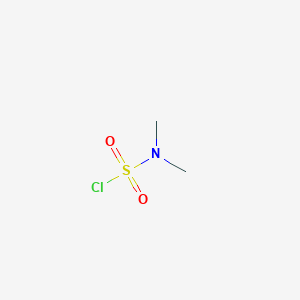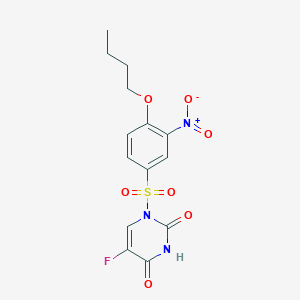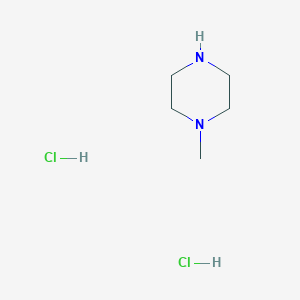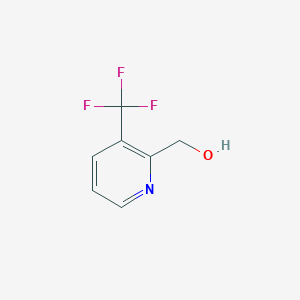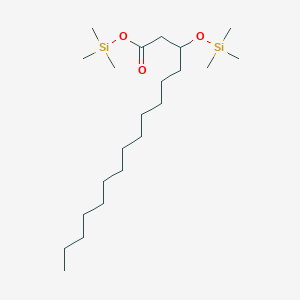
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate, also known as TMSH, is a chemical compound that has been used in scientific research for several decades. This compound is often used as a protective agent for carboxylic acids and alcohols, and it is also used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 3-trimethylsilyloxyhexadecanoate is not fully understood, but it is believed to act as a protective agent for carboxylic acids and alcohols. This compound can protect these functional groups from unwanted reactions during organic synthesis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Trimethylsilyl 3-trimethylsilyloxyhexadecanoate in lab experiments is its ability to protect carboxylic acids and alcohols from unwanted reactions. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that it can be toxic if ingested or inhaled. Therefore, it should be handled with care and stored in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for research on Trimethylsilyl 3-trimethylsilyloxyhexadecanoate. One area of interest is the development of new drugs and drug delivery systems using this compound. Additionally, this compound may be useful in the development of new antioxidant and anti-inflammatory therapies. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis.
Métodos De Síntesis
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate can be synthesized by reacting hexadecanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction produces this compound and hydrochloric acid as a byproduct. The resulting this compound can be purified through distillation or column chromatography.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate has been widely used in scientific research as a protective agent for carboxylic acids and alcohols. It has also been used as a reagent in organic synthesis. This compound is often used in the synthesis of fatty acid derivatives and in the preparation of lipids for use in biological studies. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propiedades
Número CAS |
136788-86-8 |
|---|---|
Fórmula molecular |
C22H48O3Si2 |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
trimethylsilyl 3-trimethylsilyloxyhexadecanoate |
InChI |
InChI=1S/C22H48O3Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-21(24-26(2,3)4)20-22(23)25-27(5,6)7/h21H,8-20H2,1-7H3 |
Clave InChI |
VENPMAMNNZVFDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
Trimethylsilyl 3-[(trimethylsilyl)oxy]hexadecanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
